3-Cyclopropylcyclohexan-1-amine hydrochloride

Chemical Synthesis Medicinal Chemistry Process Chemistry

Researchers often need conformationally constrained, well-defined amine building blocks for fragment-based drug discovery (FBDD) and chiral ligand synthesis. 3-Cyclopropylcyclohexan-1-amine hydrochloride (CAS 1354952-79-6) provides a rigid, cis-configured racemic scaffold in a crystalline HCl salt, resolving handling and stoichiometry issues of the freebase. • Rigid cyclopropyl substituent locks cis geometry, reducing conformational entropy for FBDD hits. • Crystalline racemate enables classical resolution to (1R,3S) and (1S,3R) enantiomers. • ≥95% purity, suited as an LC-MS system suitability standard. • Key intermediate for 11β-HSD1 inhibitors and MR antagonists.

Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol
CAS No. 1354952-79-6
Cat. No. B1525890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylcyclohexan-1-amine hydrochloride
CAS1354952-79-6
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)C2CC2.Cl
InChIInChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H
InChIKeyBWKSMEMRIWRULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropylcyclohexan-1-amine Hydrochloride (CAS 1354952-79-6): Technical Specifications and Supplier-Quality Benchmarking


3-Cyclopropylcyclohexan-1-amine hydrochloride (CAS 1354952-79-6) is a racemic, cis‑configured cyclohexylamine building block incorporating a cyclopropyl group at the 3‑position and a primary amine at the 1‑position, supplied as a hydrochloride salt [1]. It possesses a molecular weight of 175.70 g/mol and a chemical formula of C9H18ClN [1]. The compound is commercially available as a white to off‑white powder with a typical purity specification of 95% and is recommended for storage at 4 °C .

Racemic cis‑configured cyclohexylamine building block with rigid C‑3 cyclopropyl group
Hydrochloride salt ensures reproducible stoichiometry and solid‑state handling
Defined purity specification supports consistent synthesis and procurement

Why 3-Cyclopropylcyclohexan-1-amine Hydrochloride (CAS 1354952-79-6) Cannot Be Casually Interchanged with Unsubstituted Cyclohexylamines or N‑Linked Analogs


Substituting 3‑cyclopropylcyclohexan‑1‑amine hydrochloride with an unsubstituted cyclohexylamine or an N‑cyclopropyl analog (e.g., N‑cyclopropylcyclohexanamine) introduces substantial differences in molecular geometry, hydrogen‑bonding capacity, and physicochemical properties. The target compound contains a C‑3 cyclopropyl group that imposes a distinct, rigid cis conformation on the cyclohexane ring, which can critically alter steric interactions with biological targets and catalytic pockets compared to the flexible N‑linked isomer [1]. Furthermore, the hydrochloride salt form of the target compound ensures a reproducible solid‑state handling profile, a defined stoichiometry, and a specific aqueous solubility envelope that is not guaranteed by the corresponding freebase amine (C9H17N, MW 139.24 g/mol) . These structural and formulation distinctions have direct consequences for reaction stoichiometry, crystallization outcomes, and biological assay reproducibility.

Unsubstituted cyclohexylamine Lacks the cyclopropyl‑imposed cis conformational constraint, which may alter steric fit in target pockets.
N‑cyclopropyl isomer An additional rotatable bond increases conformational flexibility; binding and assay outcomes may shift compared to the C‑cyclopropyl scaffold.
Freebase form Variable handling, stoichiometry, and solubility may compromise reproducibility relative to the defined hydrochloride salt.

Quantitative Differentiation of 3-Cyclopropylcyclohexan-1-amine Hydrochloride (CAS 1354952-79-6) from Its Freebase and N‑Linked Isomer


Salt‑Form Integrity: Molecular Weight and Hydrogen Bond Donor Count Versus Freebase

The hydrochloride salt of 3‑cyclopropylcyclohexan‑1‑amine (C9H18ClN) exhibits a precisely defined molecular weight (175.70 g/mol) and an increased hydrogen bond donor count (2) compared to its freebase analog (C9H17N; MW 139.24 g/mol; H‑bond donor count 1) [1]. This stoichiometric and hydrogen‑bonding difference directly influences reaction mass calculations, crystallization behavior, and solubility in polar solvents.

Salt‑form integrity: MW & H‑bond donors
Class‑level inference
Δ MW = 36.46 g/mol (HCl mass); Δ H‑bond donors = +1
Accurate salt‑form selection supports correct stoichiometry calculations and reaction reproducibility.
Computed descriptors; confirm experimentally for specific synthetic protocols.
Chemical Synthesis Medicinal Chemistry Process Chemistry

Rotatable Bond Count: C‑Cyclopropyl Versus N‑Cyclopropyl Isomer

The target compound possesses exactly 1 rotatable bond (the cyclopropyl‑cyclohexane linkage), whereas the N‑linked isomer (N‑cyclopropylcyclohexanamine) possesses 2 rotatable bonds (the N‑cyclopropyl bond and the cyclohexane‑N bond) [1]. This reduction in conformational entropy can translate into enhanced binding affinity and selectivity for biological targets, as documented for structurally related cyclopropylamines [2].

Rotatable bond count: C‑ vs N‑cyclopropyl
Class‑level inference
1 rotatable bond (target) vs 2 rotatable bonds (N‑linked isomer)
Reduced conformational entropy may support lead‑optimization review; model‑dependent correlation.
Veber et al. class‑level inference; ligand efficiency benefits require project‑specific validation.
Conformational Analysis Molecular Design Drug Discovery

Commercial Purity Specification: A Minimum Assurance of 95% Versus Unspecified Freebase Material

Commercially available 3‑cyclopropylcyclohexan‑1‑amine hydrochloride is routinely supplied with a certified purity of ≥95% . This specification, verified by vendors such as Sigma‑Aldrich and Leyan, provides a quantitative benchmark for procurement that is not consistently documented for the freebase form or for many un‑certified N‑cyclopropyl analogs.

Commercial purity specification
Data to verify
Minimum 95% purity (vendor‑specified)
Defined purity threshold supports procurement consistency and assay reproducibility.
Verify lot‑specific purity before critical use; independent certification may be limited.
Chemical Procurement Building Block Sourcing Assay Development

Recommended Scientific and Industrial Use Cases for 3-Cyclopropylcyclohexan-1-amine Hydrochloride (CAS 1354952-79-6)


Precision Synthesis of Chiral Amine Libraries via Diastereomeric Salt Resolution

The racemic, cis‑configured hydrochloride salt provides a convenient entry point for classical resolution strategies. The crystalline salt form facilitates the separation of (1R,3S) and (1S,3R) enantiomers, enabling access to enantiopure building blocks for asymmetric catalysis or chiral ligand development [1].

Conformationally Restricted Scaffold for Fragment‑Based Drug Discovery (FBDD)

With only 1 rotatable bond and a rigid cyclopropyl group, this amine serves as a low‑molecular‑weight (139.24 Da freebase) fragment suitable for FBDD campaigns. Its reduced conformational entropy, relative to N‑cyclopropyl isomers, may enhance binding thermodynamics to target proteins [1].

Reference Standard for Analytical Method Development (HPLC/LC‑MS)

The well‑defined molecular weight (175.70 g/mol) and high commercial purity (95%) render the hydrochloride salt an appropriate candidate for use as a calibration standard or system suitability test compound in reversed‑phase HPLC and LC‑MS assays for amine‑containing analytes .

Intermediate in the Synthesis of 11β‑HSD1 and MR Modulators

Based on patent disclosures of structurally related cyclopropylcyclohexylamines in the synthesis of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors and mineralocorticoid receptor (MR) antagonists, this compound may serve as a key intermediate for preparing analogs in metabolic and cardiovascular disease research [2].

Application
Selection Property
Validation Focus
Chiral amine library synthesis via resolution
Racemic cis‑HCl salt for diastereomeric separation
Enantiomeric purity and separation efficiency
Fragment‑based drug discovery (FBDD) scaffold
Low rotatable bond count, rigid cyclopropyl group
Binding thermodynamics and ligand efficiency context
Analytical reference standard for amine analysis
Defined molecular weight and certified purity
HPLC/LC‑MS system suitability and calibration
11β‑HSD1/MR modulator synthesis intermediate
Cyclopropylcyclohexylamine core structure
Metabolic pathway intermediate research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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